3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide
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Description
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMME and is a member of the benzamide family. FMME has a molecular weight of 325.33 g/mol and its chemical formula is C16H16FNO4.
Scientific Research Applications
- Role of the Compound : 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Role of the Compound : 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzamide derivatives were part of this study, contributing to the exploration of novel antibacterial agents .
- Ligand Properties : The compound’s ligand form, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, has been studied. Its NMR spectrum shows characteristic signals related to the furan and phenyl groups .
- Synthetic Chemistry : The compound’s fluorinated furan moiety has potential in synthetic chemistry. For instance, difluorocarbene reactions yield 3-fluoro-2-phenylfuran fused to other fragments, providing access to diverse structures .
Suzuki–Miyaura Coupling
Antibacterial Activity
Metal Complexes
Fluorinated Furans
properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-19-12-6-5-10(8-11(12)16)15(18)17-9-14(20-2)13-4-3-7-21-13/h3-8,14H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGMPUXVPNYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide |
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